molecular formula C8H13N3O2 B12831765 Methyl 1-(2-(methylamino)ethyl)-1H-pyrazole-5-carboxylate

Methyl 1-(2-(methylamino)ethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B12831765
M. Wt: 183.21 g/mol
InChI Key: AXZSPRNHZSAFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-(methylamino)ethyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-(methylamino)ethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1H-pyrazole-5-carboxylic acid with methylamine and an appropriate esterifying agent. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-(methylamino)ethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 1-(2-(methylamino)ethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 1-(2-(methylamino)ethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Methylamino)ethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the methyl ester group.

    Methyl 1-(2-(ethylamino)ethyl)-1H-pyrazole-5-carboxylate: Similar structure with an ethylamino group instead of a methylamino group.

    Methyl 1-(2-(methylamino)ethyl)-1H-pyrazole-4-carboxylate: Similar structure but with the carboxylate group at a different position on the pyrazole ring.

Uniqueness

Methyl 1-(2-(methylamino)ethyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 2-[2-(methylamino)ethyl]pyrazole-3-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-9-5-6-11-7(3-4-10-11)8(12)13-2/h3-4,9H,5-6H2,1-2H3

InChI Key

AXZSPRNHZSAFJN-UHFFFAOYSA-N

Canonical SMILES

CNCCN1C(=CC=N1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.